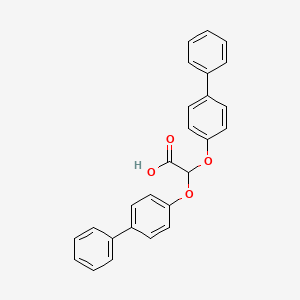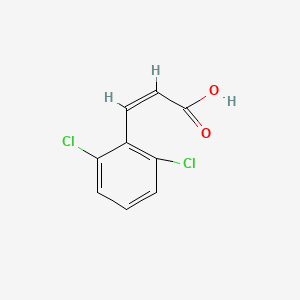
(Z)-3-(2,6-Dichlorophenyl)propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,6-Dichlorophenyl)propenoic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2,6-Dichlorophenyl)propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzene as the starting material.
Halogenation: The benzene ring undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions.
Formation of Propenoic Acid: The halogenated benzene is then subjected to a series of reactions to introduce the propenoic acid group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-(2,6-Dichlorophenyl)propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
(Z)-3-(2,6-Dichlorophenyl)propenoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-3-(2,6-Dichlorophenyl)propenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
(Z)-3-(2,6-Dichlorophenyl)propenoic acid can be compared with other similar compounds, such as:
3-(2,6-Dichlorophenyl)propionic acid: This compound differs in the position of the double bond.
3-(2,6-Dichlorophenyl)acrylic acid: This compound has a different functional group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structure and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound may lead to new discoveries and advancements in science and technology.
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(Z)-3-(2,6-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4- |
InChI Key |
OIPVGRCXMFBNAN-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)
![[(2R,3S,4S,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15350078.png)
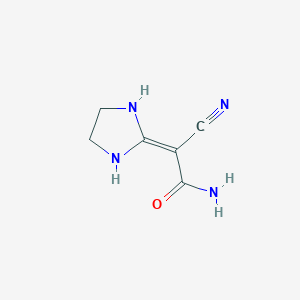
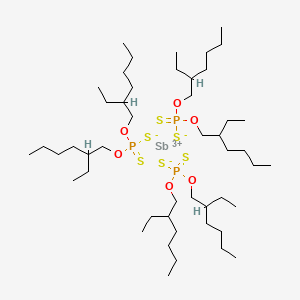
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
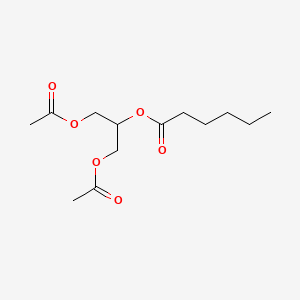
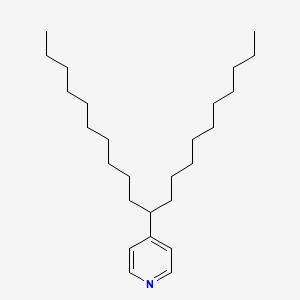

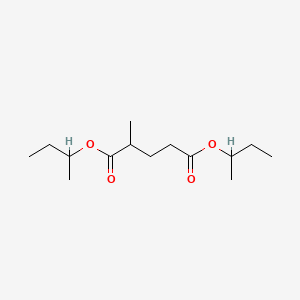
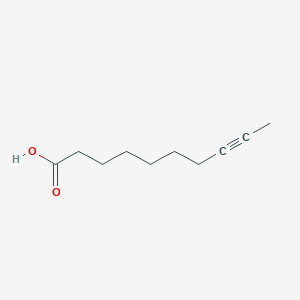
![(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15350147.png)
